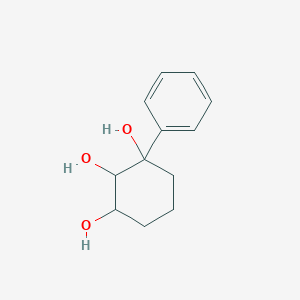
1-Phenylcyclohexane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylcyclohexane-1,2,3-triol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and three hydroxyl groups at the 1, 2, and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexane-1,2,3-triol can be synthesized through several methods. One common approach involves the hydroxylation of 1-phenylcyclohexene. This reaction typically employs oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar hydroxylation reactions but on a larger scale. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylcyclohexane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include 1-phenylcyclohexane-1,2-dione or 1-phenylcyclohexane-1,2,3-tricarboxylic acid.
Reduction: Products include 1-phenylcyclohexane or partially reduced derivatives.
Substitution: Products vary depending on the substituent introduced, such as 1-phenylcyclohexane-1,2,3-trichloride.
Wissenschaftliche Forschungsanwendungen
1-Phenylcyclohexane-1,2,3-triol has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacological agent due to its structural similarity to biologically active molecules.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Phenylcyclohexane-1,2,3-triol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may also participate in π-π interactions, further modulating the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenylcyclohexane-1,2-diol: Lacks one hydroxyl group compared to 1-Phenylcyclohexane-1,2,3-triol.
1-Phenylcyclohexane-1,3-diol: Hydroxyl groups are positioned differently on the cyclohexane ring.
1-Phenylcyclohexane-1,2,3,4-tetrol: Contains an additional hydroxyl group.
Uniqueness: this compound is unique due to the specific arrangement of its hydroxyl groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
90135-61-8 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1-phenylcyclohexane-1,2,3-triol |
InChI |
InChI=1S/C12H16O3/c13-10-7-4-8-12(15,11(10)14)9-5-2-1-3-6-9/h1-3,5-6,10-11,13-15H,4,7-8H2 |
InChI-Schlüssel |
UTBUUNLBGDUBLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C(C1)(C2=CC=CC=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


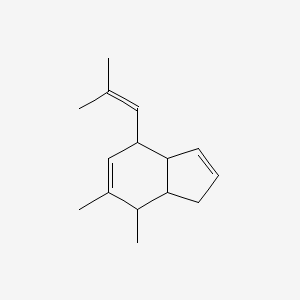
![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)

![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
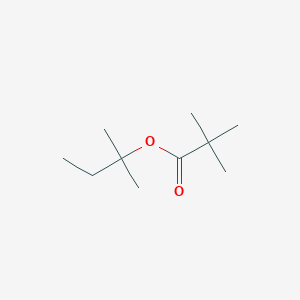
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
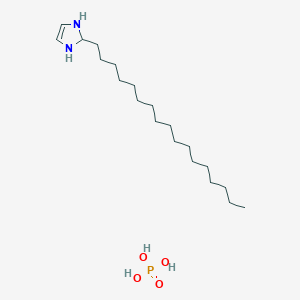
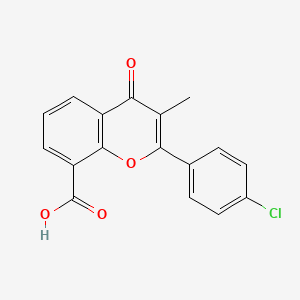
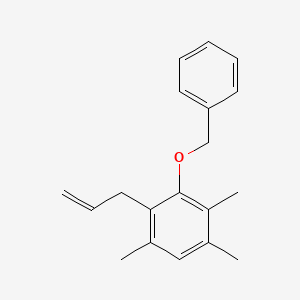

![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
